

# Technical Guide: ADG106, a Novel Agonistic Anti-CD137 Antibody for Cancer Immunotherapy

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## Compound of Interest

Compound Name: *Anticancer agent 106*

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## Abstract

The field of cancer immunotherapy has seen significant advancements with the advent of checkpoint inhibitors. However, a substantial number of patients do not respond to these therapies, necessitating the exploration of alternative or complementary mechanisms to stimulate the immune system against cancer. One such promising target is the co-stimulatory receptor CD137 (4-1BB), a member of the tumor necrosis factor receptor (TNFR) superfamily. Activation of CD137 on T cells and natural killer (NK) cells provides a potent signal for their proliferation, survival, and cytotoxic function. ADG106 is a fully human, agonistic anti-CD137 monoclonal antibody of the IgG4 isotype, designed to overcome the limitations of previous anti-CD137 therapies, such as dose-limiting hepatotoxicity. This technical guide provides an in-depth overview of ADG106, its mechanism of action, its effects on cancer cell signaling pathways, and a summary of its preclinical and clinical data.

## Introduction to ADG106

ADG106 is an investigational anticancer agent that functions as a CD137 agonist.<sup>[1][2]</sup> It is a fully human IgG4 monoclonal antibody that binds to a unique and conserved epitope on the CD137 receptor.<sup>[1][3]</sup> This binding is designed to mimic the natural ligand of CD137, leading to the activation of downstream signaling pathways that enhance the anti-tumor immune response.<sup>[1]</sup> A key feature of ADG106 is its dependence on Fcγ receptor (FcγR)-mediated crosslinking for its agonistic activity, a mechanism intended to localize its immune-activating

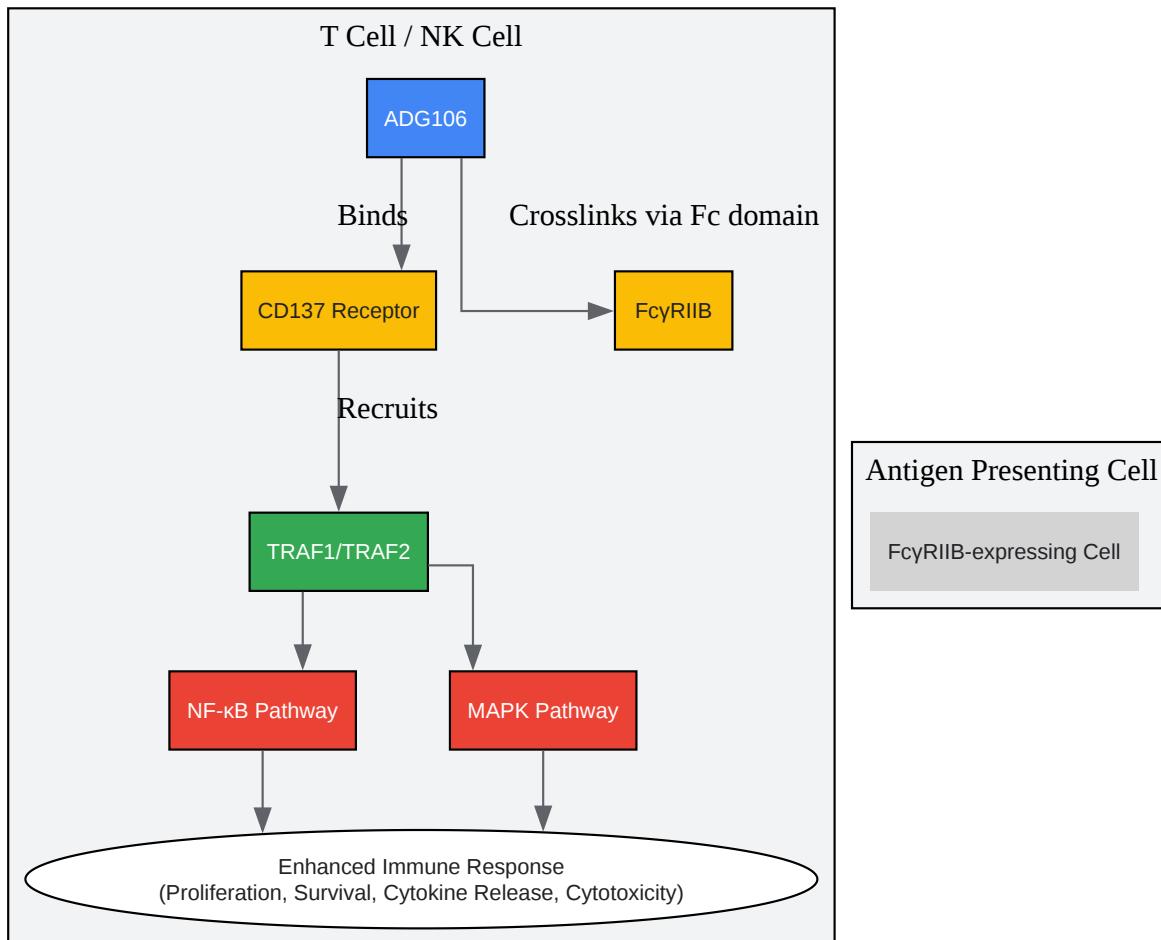
effects to the tumor microenvironment where Fc<sub>Y</sub>Rs are expressed on various immune cells, thereby potentially improving its safety profile compared to first-generation CD137 agonists.

## Mechanism of Action and CD137 Signaling Pathway

ADG106 exerts its anti-tumor effects through a dual mechanism of action: agonizing CD137 signaling in a crosslinking-dependent manner and blocking the interaction between CD137 and its natural ligand (CD137L).

- **CD137 Agonism:** Upon binding to CD137 on activated T cells and NK cells, ADG106 requires crosslinking by Fc<sub>Y</sub> receptors, particularly Fc<sub>Y</sub>RIIB, which are expressed on cells within the tumor microenvironment. This crosslinking leads to the clustering of CD137 receptors, initiating a downstream signaling cascade. This cascade involves the recruitment of TNF receptor-associated factors (TRAF1 and TRAF2), leading to the activation of the NF-κB and MAPK pathways. The activation of these pathways results in enhanced T cell proliferation, survival, and cytokine production (e.g., IFN-γ), as well as increased cytolytic activity of CD8+ T cells and NK cells.
- **CD137 Ligand Blockade:** By binding to an epitope that overlaps with the CD137 ligand binding site, ADG106 also blocks the natural ligand from binding to the receptor.

The signaling pathway initiated by ADG106-mediated CD137 activation is depicted in the following diagram:



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ADG106-mediated CD137 Signaling Pathway.

## Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of ADG106.

Table 1: Preclinical Binding Affinity and Potency of ADG106

Parameter	Species	Value	Method	Reference
Binding Affinity (KD)	Human CD137	3.73 nM	Surface Plasmon Resonance	
Cynomolgus Monkey CD137		4.77 nM	Surface Plasmon Resonance	
Mouse CD137		21.5 nM	Surface Plasmon Resonance	
Rat CD137		14.7 nM	Surface Plasmon Resonance	
Binding to Activated T Cells (EC50)	Human Activated CD4+ T Cells	0.158 - 0.258 nM	Flow Cytometry	
Human Activated CD8+ T Cells		0.193 - 0.291 nM	Flow Cytometry	

Table 2: In Vivo Anti-Tumor Efficacy of ADG106 in Syngeneic Mouse Models

Tumor Model	Treatment	Outcome	Reference
H22 (Liver Cancer)	ADG106 (low, medium, high doses)	Significant tumor growth inhibition	
CT26 (Colon Cancer)	ADG106 (low, medium, high doses)	Significant tumor growth inhibition	
EMT6 (Breast Cancer)	ADG106 (low, medium, high doses)	Significant tumor growth inhibition	
CT26 (Colon Cancer)	ADG106 (5.0 mg/kg)	6 of 8 mice showed complete tumor regression	

Table 3: Phase 1 Clinical Trial Results of ADG106 Monotherapy

Parameter	Value	Population	Reference
Patients Enrolled	62	Advanced solid tumors and non-Hodgkin's lymphoma	
Tolerability	Favorable up to 5.0 mg/kg	N/A	
Dose-Limiting Toxicity	Grade 4 neutropenia in 1 patient (6.3%) at 10.0 mg/kg	N/A	
Most Frequent TRAEs (>15%)	Leukopenia (22.6%), neutropenia (22.6%), elevated ALT (22.6%), rash (21.0%), itching (17.7%), elevated AST (17.7%)	N/A	
Disease Control Rate	47.1%	Advanced solid tumors	
	54.5%	Non-Hodgkin's lymphoma	
Tumor Shrinkage (>30%)	75%	Biomarker positive patients	

## Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

### 4.1. Surface Plasmon Resonance (SPR) for Binding Affinity

- Objective: To determine the binding kinetics and affinity (KD) of ADG106 to recombinant CD137 from different species.
- Instrumentation: BIACore instrument.

- Methodology:
  - Ligand Immobilization: Recombinant extracellular domains of human, monkey, mouse, and rat CD137 are immobilized on a sensor chip surface.
  - Analyte Injection: A series of concentrations of ADG106 are injected over the sensor chip surface.
  - Data Acquisition: The association and dissociation of ADG106 are monitored in real-time by detecting changes in the refractive index at the surface, generating a sensorgram.
  - Data Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to calculate the association rate ( $k_a$ ), dissociation rate ( $k_d$ ), and the equilibrium dissociation constant ( $K_D = k_d/k_a$ ).

#### 4.2. NF-κB Reporter Gene Assay for CD137 Signaling

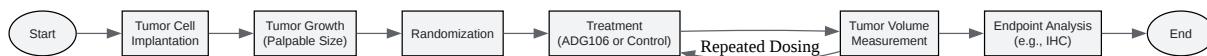
- Objective: To assess the agonistic activity of ADG106 on the CD137 signaling pathway.
- Cell Line: Jurkat cells engineered to express human CD137 and a luciferase reporter gene under the control of an NF-κB response element.
- Methodology:
  - Cell Co-culture: The CD137-expressing Jurkat reporter cells are co-cultured with CHO-K1 cells that are engineered to express human FcγRIIB to facilitate crosslinking.
  - Treatment: Serially diluted ADG106 or control antibodies are added to the co-culture and incubated for 6 hours.
  - Lysis and Substrate Addition: The cells are lysed, and a luciferase substrate is added.
  - Signal Detection: The activation of the NF-κB pathway is quantified by measuring the luminescence produced by the luciferase reaction using a luminometer.

#### 4.3. In Vivo Syngeneic Tumor Model for Anti-Tumor Efficacy

- Objective: To evaluate the anti-tumor activity of ADG106 in immunocompetent mice.

- Animal Models: BALB/c or C57BL/6 mice.
- Tumor Cell Lines: Syngeneic tumor cell lines such as CT26 (colon carcinoma), H22 (hepatocellular carcinoma), or EMT6 (breast cancer).
- Methodology:
  - Tumor Implantation: A specific number of tumor cells (e.g.,  $5 \times 10^5$ ) are implanted subcutaneously into the flank of the mice.
  - Treatment Initiation: When tumors reach a palpable size, mice are randomized into treatment and control groups.
  - Drug Administration: ADG106 or an isotype control antibody is administered intraperitoneally at various doses, typically twice a week for 3 weeks.
  - Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
  - Endpoint Analysis: At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry for T cell infiltration.

The general workflow for the *in vivo* efficacy studies is illustrated below:



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Workflow for In Vivo Anti-Tumor Efficacy Study.

## Conclusion

ADG106 is a promising anti-CD137 agonistic antibody with a differentiated mechanism of action that relies on Fc $\gamma$ R-mediated crosslinking for its activity. This design appears to translate into a favorable safety profile in early clinical trials, mitigating the hepatotoxicity concerns that have hampered the development of other CD137 agonists. Preclinical data demonstrate robust

anti-tumor efficacy in various models, and phase 1 clinical data show a manageable safety profile and encouraging signs of clinical activity in patients with advanced cancers. Further clinical development of ADG106, both as a monotherapy and in combination with other immunotherapies like anti-PD-1 antibodies, is warranted to fully elucidate its therapeutic potential.

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